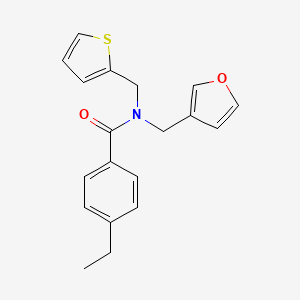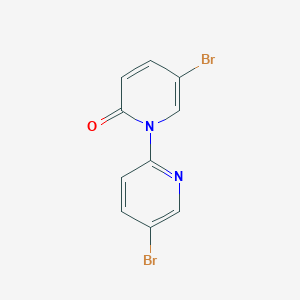
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazoline derivatives like “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” can be achieved through various strategies. One such method involves the reaction of 3a–c and 5a–f with PdCl2 in toluene in the presence of triethylamine . This reaction yielded nine NNN pincer Pd (II) complexes 6a–i in 15–91% yields .Molecular Structure Analysis
The molecular structure of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” and similar compounds can be determined using techniques like 1H, 13C NMR spectra, and HRMS . Additionally, the molecular structures of complexes 6a and 6i have also been determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” can be determined using techniques like 1H, 13C NMR spectra, and HRMS . For example, one of the synthesized compounds was found to be a white solid with a melting point of 147–150 °C .Scientific Research Applications
Cancer Treatment Research
Compounds with structures similar to “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” have been studied for their potential in cancer treatment due to their ability to inhibit receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer cells .
Antioxidant Potential
Imidazole-containing compounds, which share structural features with the compound , have been synthesized and evaluated for their antioxidant potential. These studies have shown that such compounds possess good scavenging potential, comparable to ascorbic acid .
Antimicrobial Activity
Research has also been conducted on compounds with similar structures for their antimicrobial properties. Some of these studies have reported good antimicrobial activities, suggesting potential applications in developing new antimicrobial agents .
Synthesis of Complexes
Compounds with pyrazole structures have been used to synthesize NNN pincer palladium(II) complexes, which could have various applications in catalysis and materials science .
Apoptosis Induction
Pyrazole derivatives have been synthesized and studied for their ability to induce apoptosis in cancer cells by affecting cell cycle phases and activating apoptosis pathways .
Future Directions
Mechanism of Action
Target of Action
For instance, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been used in catalytic reactions
Mode of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Compounds with similar structures have shown promising results in various biological activities
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFAECPWGEDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)

![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)

![(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2922756.png)